N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of fluorine, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluorophenylacetic acid with methanol in the presence of a catalyst to form the corresponding ester. This ester is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base to yield the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts and solvents to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxybenzenesulfonamide
- N-(2-(3-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(2-(3-fluorophenyl)-2-ethoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO4S/c1-24-15(11-3-2-4-12(17)9-11)10-21-26(22,23)14-7-5-13(6-8-14)25-16(18,19)20/h2-9,15,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVRFFLQYQMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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